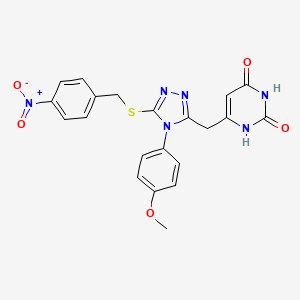
6-((4-(4-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((4-(4-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N6O5S and its molecular weight is 466.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-((4-(4-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a member of the triazole family and has garnered attention for its diverse biological activities. This article will delve into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of the compound involves several steps that typically include the formation of the triazole ring through the reaction of appropriate thio and aryl components. The general synthetic route can be summarized as follows:
- Formation of Triazole : The initial step involves reacting a substituted thiol with an appropriate azole precursor.
- Pyrimidine Dione Formation : Subsequent reactions lead to the formation of the pyrimidine dione structure.
- Final Coupling : The final product is obtained through coupling reactions that involve methylation and functional group modifications.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:
Antimicrobial Activity
Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Properties
Triazole derivatives are recognized for their anticancer potential. Studies have reported that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction. The presence of the nitro group is believed to enhance its cytotoxicity.
Antioxidant Activity
The antioxidant capacity of triazole derivatives is another area of interest. The compound has been evaluated using assays such as DPPH and ABTS, showing promising results in scavenging free radicals, which suggests potential protective effects against oxidative stress-related diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives including this compound against Staphylococcus aureus and Escherichia coli. The results indicated a strong antibacterial effect with MIC values ranging from 8 to 32 µg/mL .
- Anticancer Evaluation : In a comparative study on the cytotoxic effects of triazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values in the low micromolar range (10-20 µM), indicating substantial anticancer activity .
- Antioxidant Studies : Utilizing DPPH and ABTS assays, the compound demonstrated an IC50 value of 15 µM in DPPH radical scavenging activity, which is comparable to known antioxidants like ascorbic acid .
Summary Table of Biological Activities
Properties
Molecular Formula |
C21H18N6O5S |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
6-[[4-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N6O5S/c1-32-17-8-6-15(7-9-17)26-18(10-14-11-19(28)23-20(29)22-14)24-25-21(26)33-12-13-2-4-16(5-3-13)27(30)31/h2-9,11H,10,12H2,1H3,(H2,22,23,28,29) |
InChI Key |
DOLRHVVSZHTNRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















